An In-depth Technical Guide to Diethyl 12-bromododecylphosphonate: Structure, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to Diethyl 12-bromododecylphosphonate: Structure, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 12-bromododecylphosphonate is a versatile bifunctional molecule increasingly utilized in synthetic chemistry, materials science, and biomedical research. Its unique structure, featuring a long C12 alkyl chain terminating in a reactive bromide at one end and a stable diethyl phosphonate (B1237965) group at the other, makes it an ideal linker for a variety of applications. This technical guide provides a comprehensive overview of its chemical structure, CAS number, and key physicochemical properties. It further details a common synthetic methodology and explores its primary applications, particularly in surface modification for the development of self-assembled monolayers (SAMs) and as a coupling agent in the synthesis of novel compounds.
Chemical Structure and Properties
Diethyl 12-bromododecylphosphonate is characterized by a long aliphatic chain that imparts hydrophobicity, a terminal bromine atom that serves as a reactive site for nucleophilic substitution, and a diethyl phosphonate headgroup that can anchor the molecule to various surfaces or participate in further chemical transformations.
Chemical Structure:
Table 1: Physicochemical Properties of Diethyl 12-bromododecylphosphonate [1][2]
| Property | Value |
| CAS Number | 264231-28-9 |
| Molecular Formula | C16H34BrO3P |
| Molecular Weight | 385.32 g/mol |
| Appearance | Typically a colorless to pale yellow oil |
| Purity | Commercially available with ≥95% purity |
Synthesis
The synthesis of diethyl ω-bromoalkylphosphonates like Diethyl 12-bromododecylphosphonate is commonly achieved via the Michaelis-Arbuzov reaction. This reaction involves the treatment of a dihaloalkane with a trialkyl phosphite (B83602). To favor monosubstitution and minimize the formation of the bisphosphonate byproduct, a significant excess of the dihaloalkane is typically used.
Experimental Protocol: Michaelis-Arbuzov Synthesis of Diethyl ω-bromoalkylphosphonates
The following is a general procedure that can be adapted for the synthesis of Diethyl 12-bromododecylphosphonate.
Materials:
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Triethyl phosphite
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Anhydrous toluene (B28343) (or other suitable high-boiling solvent)
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Silica (B1680970) gel for column chromatography
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Ethyl acetate (B1210297)
Procedure:
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A solution of 1,12-dibromododecane (in large excess, e.g., 5-10 equivalents) in anhydrous toluene is heated to reflux under an inert atmosphere (e.g., nitrogen or argon).
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Triethyl phosphite (1 equivalent) is added dropwise to the refluxing solution over a period of several hours.
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The reaction mixture is maintained at reflux for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by TLC or GC-MS.
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After cooling to room temperature, the excess 1,12-dibromododecane and solvent are removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure Diethyl 12-bromododecylphosphonate.
Note: The specific reaction conditions, including the ratio of reactants, reaction time, and temperature, may need to be optimized to maximize the yield of the desired monophosphonate.
Key Reactions and Applications
The bifunctional nature of Diethyl 12-bromododecylphosphonate allows for a range of chemical transformations and applications.
Nucleophilic Substitution Reactions
The terminal bromine atom is susceptible to nucleophilic attack, enabling the covalent attachment of a wide variety of molecules, including amines, thiols, and carboxylates.
A notable reaction is the quaternization of tertiary amines to form quaternary ammonium (B1175870) salts.[1] This is a standard SN2 reaction where the lone pair of the nitrogen atom on the tertiary amine attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Experimental Workflow: Quaternization of a Tertiary Amine
Caption: Workflow for the quaternization of a tertiary amine.
Surface Modification and Self-Assembled Monolayers (SAMs)
The diethyl phosphonate headgroup provides a stable anchor to a variety of metal oxide surfaces, such as titanium oxide, aluminum oxide, and silicon oxide.[3][4] This property is extensively used to form well-ordered self-assembled monolayers (SAMs). These SAMs can be used to alter the surface properties of materials, for example, to control wettability, reduce biofouling, or to create a platform for the immobilization of biomolecules.
Logical Relationship: Formation of a Functionalized SAM for Biomolecule Immobilization
Caption: Stepwise functionalization of a surface using a SAM.
Applications in Drug Development and Delivery
The ability to functionalize surfaces and act as a linker makes Diethyl 12-bromododecylphosphonate a valuable tool in drug development and delivery research.
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Surface Functionalization of Nanoparticles: Nanoparticles can be coated with a SAM of Diethyl 12-bromododecylphosphonate. The exposed bromide can then be used to attach targeting ligands (e.g., antibodies, peptides) or therapeutic agents.[5][6][7]
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Prodrug Design: The phosphonate moiety itself is a key functional group in many therapeutic agents, including antivirals and bone-targeting drugs.[8][9][10] While Diethyl 12-bromododecylphosphonate is primarily a linker, its synthesis and reactivity are relevant to the broader field of phosphonate medicinal chemistry. The diethyl ester groups can act as prodrug moieties that are cleaved in vivo to release the active phosphonic acid.[8][11]
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Biomaterial Modification: Medical implants and other biomaterials can be surface-modified to improve biocompatibility and reduce the risk of infection. The phosphonate group provides strong adhesion to metal oxide surfaces common in implants, and the terminal bromide allows for the attachment of antimicrobial peptides or other bioactive molecules.
Signaling Pathways:
Currently, there is no direct evidence in the scientific literature linking Diethyl 12-bromododecylphosphonate to the modulation of specific signaling pathways. Its role is primarily that of a synthetic tool to create more complex molecules or functionalized surfaces. The biological activity of any conjugate derived from this linker would be dependent on the nature of the attached molecule.
Conclusion
Diethyl 12-bromododecylphosphonate is a highly adaptable chemical building block with significant potential in research and development. Its straightforward synthesis and dual reactivity make it a powerful tool for chemists and material scientists. For drug development professionals, its utility as a linker for creating functionalized nanoparticles and biomaterials offers exciting possibilities for the design of next-generation therapeutic and diagnostic agents. Further research into the applications of this and similar long-chain functionalized phosphonates is likely to yield new innovations in a variety of scientific fields.
References
- 1. Diethyl-12-bromododecylphosphonate - SIKÉMIA [sikemia.com]
- 2. diethyl 12-bromododecylphosphonate|CAS 264231-28-9|DC Chemicals [dcchemicals.com]
- 3. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 6. Surface functionalization of nanoparticles for nanomedicine - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Surface functionalization of nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 10. Recent advances in natural and synthetic phosphonate therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
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